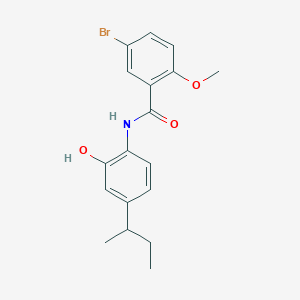
4-hydroxy-2-(2-oxopropyl)-1-naphthyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-(2-oxopropyl)-1-naphthyl 4-bromobenzoate (HONB) is a chemical compound that has been widely used in scientific research applications. It is a derivative of naphthalene and benzoic acid and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2-(2-oxopropyl)-1-naphthyl 4-bromobenzoate involves its ability to react with ROS, resulting in the formation of a fluorescent product. This reaction is based on the oxidation of this compound by ROS, which leads to the formation of a highly fluorescent compound. This compound has also been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of MMPs, the induction of apoptosis in cancer cells, and the regulation of oxidative stress. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-hydroxy-2-(2-oxopropyl)-1-naphthyl 4-bromobenzoate in lab experiments is its ability to detect ROS with high sensitivity and selectivity. This compound is also relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its potential for toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-hydroxy-2-(2-oxopropyl)-1-naphthyl 4-bromobenzoate in scientific research. One potential direction is the development of this compound-based fluorescent probes for the detection of ROS in vivo. Another direction is the synthesis of this compound derivatives with improved selectivity and sensitivity for detecting specific ROS species. Additionally, this compound could be used as a starting point for the development of novel small molecule inhibitors for cancer therapy.
Métodos De Síntesis
The synthesis of 4-hydroxy-2-(2-oxopropyl)-1-naphthyl 4-bromobenzoate involves the reaction between 4-bromobenzoic acid and 4-hydroxy-2-(2-oxopropyl)-1-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs at room temperature and yields this compound as a white powder.
Aplicaciones Científicas De Investigación
4-hydroxy-2-(2-oxopropyl)-1-naphthyl 4-bromobenzoate has been used in various scientific research applications, including the development of fluorescent probes for detecting reactive oxygen species (ROS) and the synthesis of small molecule inhibitors for cancer therapy. This compound has also been used as a reagent for the detection of amino acids and proteins.
Propiedades
IUPAC Name |
[4-hydroxy-2-(2-oxopropyl)naphthalen-1-yl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-12(22)10-14-11-18(23)16-4-2-3-5-17(16)19(14)25-20(24)13-6-8-15(21)9-7-13/h2-9,11,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGOINSUTXOPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)


![1-(2-ethoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5209015.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)
![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B5209061.png)

![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)